molecular formula C19H19N3O3S B15119275 2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole

2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole

Cat. No.: B15119275
M. Wt: 369.4 g/mol
InChI Key: HAPVHMGAZACFJN-UHFFFAOYSA-N
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Description

2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole is a complex organic compound that features a unique combination of a benzenesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a benzoxazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole typically involves multi-step organic reactionsKey steps may include cyclization reactions, sulfonylation, and condensation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonyl derivatives, octahydropyrrolo[3,4-c]pyrrole analogs, and benzoxazole-containing molecules. Examples include:

Uniqueness

What sets 2-[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

2-[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzoxazole

InChI

InChI=1S/C19H19N3O3S/c23-26(24,16-6-2-1-3-7-16)22-12-14-10-21(11-15(14)13-22)19-20-17-8-4-5-9-18(17)25-19/h1-9,14-15H,10-13H2

InChI Key

HAPVHMGAZACFJN-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=NC4=CC=CC=C4O3)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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